1-tetradecanoyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine
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Overview
Description
1-tetradecanoyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine 32:1 in which the acyl groups at C-1 and C-2 are tetradecanoyl and (9Z)-octadecenoyl respectively. It has a role as a mouse metabolite. It is a phosphatidylcholine 32:1 and a tetradecanoate ester. It derives from an oleic acid.
Scientific Research Applications
Molecular Structure and Lipid Metabolism
The molecular structure of glycerolipids, including 1-tetradecanoyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine, was explored in a study observing the acyl moiety distribution in glycerolipids such as triacylglycerols and diacylglycerophosphocholines in rats. This research found that the fatty acids from dietary triacylglycerols were used for the synthesis of tissue triacylglycerols according to their dietary availability. Enzymatic specificities involved in the biosynthesis of glycerolipids from sn-glycero-3-phosphate satisfactorily accounted for the positional distribution of acyl moieties (Reichwald-Hacker et al., 1980).
Metabolomics and Disease Biomarkers
Metabolomics approaches have identified this compound as a significant metabolite in disease contexts. For instance, a study on Fibromyalgia Syndrome (FMS) recognized this lipid molecule, along with others, as potentially acting like bioactivators in the disease process, indicating a possible role as a disease biomarker and a therapeutic target (Caboni et al., 2014).
Similarly, a metabolomics study of laryngeal cancer highlighted this compound as a key metabolite, suggesting its involvement in the disease's metabolic pathways and its potential as a diagnostic biomarker (Zhang et al., 2018).
Lipopolymeric Vectors in Gene/Drug Therapy
The compound's derivatives have been used in studying the effects of intratracheal administration of lipopolymeric vectors on lung function and histology. This research found that polymerized particles are safe compared to nonpolymerized formulations, indicating potential use for future gene/drug therapy applications (Xisto et al., 2012).
Biomarkers for Atherosclerosis
A study identified ether glycerophospholipids, particularly choline plasmalogens with this compound, as strongly associated with risk factors for metabolic syndrome/atherosclerosis. The research suggested these lipids, especially those containing oleic acid in the sn-2 position, could serve as reliable biomarkers for atherosclerosis (Nishimukai et al., 2014).
Role in Hypertension and Metabolic Changes
In studies related to hypertension, this compound and similar compounds were found to have antihypertensive effects and were linked to changes in the plasma renin activity and catecholamine responses in spontaneously hypertensive rats (Hubbard et al., 1983). Moreover, a metabolomics study on hypertension in children revealed significant metabolic changes, including the expression of related lipids, highlighting the disorder in lipid metabolism in hypertensive conditions (Zhang et al., 2023).
Properties
Molecular Formula |
C40H78NO8P |
---|---|
Molecular Weight |
732 g/mol |
IUPAC Name |
[(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C40H78NO8P/c1-6-8-10-12-14-16-18-19-20-21-23-25-27-29-31-33-40(43)49-38(37-48-50(44,45)47-35-34-41(3,4)5)36-46-39(42)32-30-28-26-24-22-17-15-13-11-9-7-2/h19-20,38H,6-18,21-37H2,1-5H3/b20-19-/t38-/m1/s1 |
InChI Key |
NXASLICYTANYBI-OQHNRNOKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
physical_description |
Solid |
Synonyms |
1-myristoyl-2-oleoyl-sn-glycero-3-phosphocholine MOPC cpd |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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